molecular formula C9H6BrNO3 B15335888 8-Amino-6-bromo-4-hydroxycoumarin

8-Amino-6-bromo-4-hydroxycoumarin

Cat. No.: B15335888
M. Wt: 256.05 g/mol
InChI Key: GTBLZOVHZRITQO-UHFFFAOYSA-N
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Description

8-Amino-6-bromo-4-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of applications in medicinal chemistry, particularly due to their fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-bromo-4-hydroxycoumarin typically involves the bromination of 4-hydroxycoumarin followed by amination. One common method includes the reaction of 4-hydroxycoumarin with bromine in acetic acid to introduce the bromine atom at the 6-position. The resulting 6-bromo-4-hydroxycoumarin is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-bromo-4-hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Amino-6-bromo-4-hydroxycoumarin has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironments.

    Biology: Employed in the labeling of biomolecules for imaging studies.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 8-Amino-6-bromo-4-hydroxycoumarin involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and study. The bromine and amino groups enhance its reactivity and binding affinity, making it a valuable tool in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6-bromo-4-hydroxycoumarin is unique due to the presence of both the bromine and amino groups, which enhance its chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

8-amino-6-bromo-4-hydroxychromen-2-one

InChI

InChI=1S/C9H6BrNO3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H,11H2

InChI Key

GTBLZOVHZRITQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)N)Br

Origin of Product

United States

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